

Application Notes: In vivo Administration of (S)- Cpp Sodium in Mouse Models

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Compound of Interest

Compound Name: (S)-Cpp sodium

Cat. No.: B15569512

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(S)-Cpp sodium, also referred to as (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. [1][2][3][4][5] Due to its specific mechanism of action, it is widely utilized in rodent models to investigate the role of NMDA receptors in various physiological and pathological processes within the central nervous system.[1][5] Applications range from studying synaptic plasticity, learning, and memory to exploring its potential as a neuroprotective agent in models of seizures and excitotoxicity.[3][4]

Mechanism of Action

(S)-Cpp sodium exerts its effects by competing with the endogenous co-agonist glutamate at its binding site on the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca^{2+} and Na^+ , into the neuron.[6] This influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity. By competitively binding to the glutamate site, **(S)-Cpp sodium** prevents channel opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.[3] It is noted to act on the external surface of the plasma membrane and is not taken up by the glutamate transporter.[3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of CPP administration in mouse models.

Table 1: Pharmacokinetic Properties of CPP in Mice

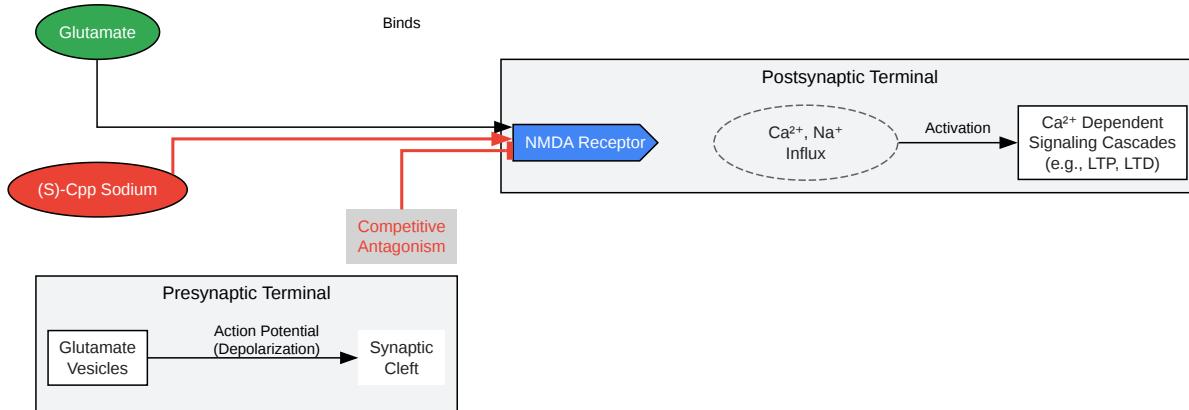
Parameter	Intravenous (i.v.) Administration	Intraperitoneal (i.p.) Administration	Reference
Dose	1 mg/kg	3 mg/kg	[1]
Tmax (Plasma)	10 minutes	Not Reported	[1]
Cmax (Plasma)	2113 ± 202 ng/mL	Not Reported	[1]
Tmax (Brain)	15 minutes	Not Reported	[1]
Cmax (Brain)	23.9 ± 6.0 ng/g	Not Reported	[1]
Elimination Half-life (t _{1/2}) Plasma	8.8 minutes	Not Reported	[1] [2] [5]
Elimination Half-life (t _{1/2}) Brain	14.3 minutes	Not Reported	[1] [2] [5]
Brain-to-Plasma Ratio	~0.07 (1:18)	~0.06	[1] [5]

Table 2: In Vivo Efficacy (ED₅₀/EC₅₀) of CPP in Mice via Intraperitoneal (i.p.) Administration

Endpoint Assessed	Mouse Strain	Effective Dose (ED ₅₀ /EC ₅₀)	Reference
Anticonvulsant Activity (Audigenic Seizures)	DBA/2	1.5 mg/kg	[3]
Anticonvulsant Activity (NMDA-induced Seizures)	CF-1	1.9 mg/kg	[3]
Motor Impairment (Traction Reflex)	DBA/2	6.8 mg/kg	[3]
Motor Impairment (Traction Reflex)	CF-1	6.1 mg/kg	[3]
Decrease in Cerebellar cGMP Levels	Not Specified	4.7 mg/kg	[3]
Suppression of Contextual Memory	Not Specified	2.3 mg/kg	[4]

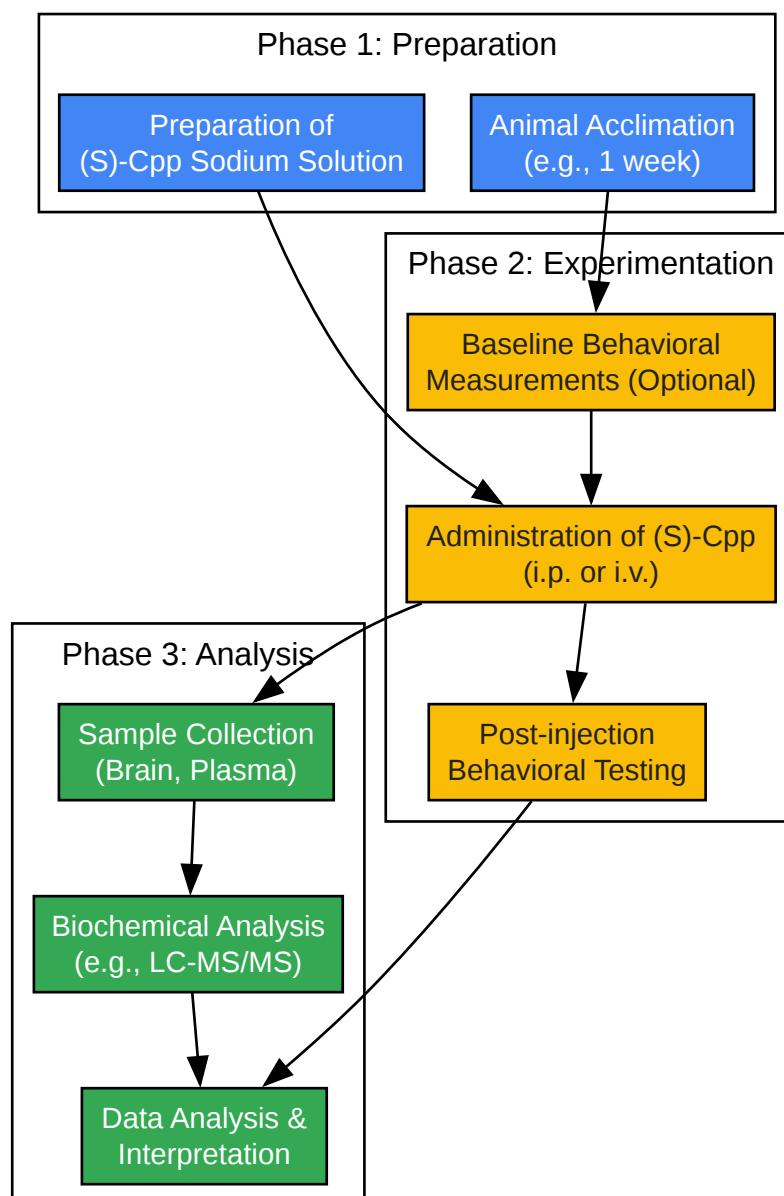
Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the mechanism of action of **(S)-Cpp sodium** and a typical experimental workflow.



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Caption: Mechanism of **(S)-Cpp sodium** as a competitive NMDA receptor antagonist.



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